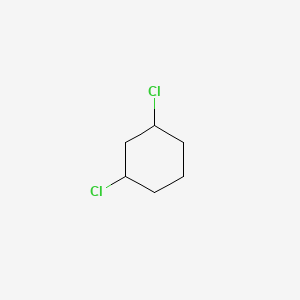

1,3-Dichlorocyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLCXAXTOJPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339585 | |

| Record name | 1,3-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55887-78-0 | |

| Record name | 1,3-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Dichlorocyclohexane molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Properties of 1,3-Dichlorocyclohexane

Introduction

This compound is a halogenated cyclic hydrocarbon with the molecular formula C₆H₁₀Cl₂.[1][2] As a disubstituted cyclohexane, it serves as a foundational model for understanding complex stereochemical and conformational principles in organic chemistry.[3][4] The spatial arrangement of its two chlorine substituents gives rise to distinct stereoisomers, each with unique physical properties and chemical reactivity.[3][5] This guide provides a comprehensive analysis of the molecular structure, stereoisomerism, conformational dynamics, and key physicochemical properties of this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Fundamental Molecular Properties

The core identity of this compound is defined by its elemental composition and the covalent arrangement of its atoms. These fundamental properties are the basis for its chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Cl₂ | [1][2][6] |

| Molecular Weight | 153.05 g/mol | [1][2][5][7] |

| General CAS Number | 55887-78-0 | [1][2][8] |

| Appearance | Colorless Liquid | [5] |

Stereoisomerism and Configurational Analysis

The presence of two stereocenters at carbons C-1 and C-3 is the defining structural feature of this compound, leading to the existence of multiple stereoisomers.[3][4] These isomers are not superimposable and are categorized based on the relative orientation of the two chlorine atoms. The primary division is between cis and trans diastereomers.[3]

cis-1,3-Dichlorocyclohexane: A Meso Compound

In the cis isomer, both chlorine atoms are on the same side of the cyclohexane ring.[9] Although this molecule contains two stereocenters, it is achiral. This is because it possesses an internal plane of symmetry, making it a meso compound.[3][4] Consequently, the cis isomer does not have an enantiomer and is optically inactive.[4]

trans-1,3-Dichlorocyclohexane: An Enantiomeric Pair

In the trans isomer, the two chlorine atoms are on opposite sides of the ring.[7] This arrangement eliminates the internal plane of symmetry, rendering the molecule chiral. Therefore, trans-1,3-dichlorocyclohexane exists as a pair of non-superimposable mirror images known as enantiomers: (1R,3R)-1,3-dichlorocyclohexane and (1S,3S)-1,3-dichlorocyclohexane.[3][4] This enantiomeric pair constitutes a racemic mixture that is optically inactive as a whole, but the individual enantiomers can rotate plane-polarized light.

Caption: Stereoisomeric relationships in this compound.

Conformational Analysis: The Chair Conformation

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize steric and torsional strain.[9][10] The stability of the cis and trans isomers is dictated by the energetic favorability of their respective chair conformers. In any chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[10] Equatorial positions are less sterically hindered and are preferred by larger substituents.[10][11]

Conformations of cis-1,3-Dichlorocyclohexane

The cis isomer undergoes a rapid "chair flip" at room temperature, resulting in an equilibrium between two distinct chair conformations:

-

Diequatorial (e,e): Both chlorine atoms occupy equatorial positions. This is the most stable and predominant conformation, as it minimizes steric hindrance.[11][12]

-

Diaxial (a,a): Both chlorine atoms occupy axial positions. This conformation is significantly less stable due to severe steric repulsion between the two axial chlorine atoms, known as 1,3-diaxial interaction.[12]

The equilibrium heavily favors the diequatorial conformer.[12]

Caption: Conformational equilibrium of cis-1,3-dichlorocyclohexane.

Conformations of trans-1,3-Dichlorocyclohexane

The trans isomer exists in a conformation where one chlorine atom is axial and the other is equatorial (a,e).[13] When this molecule undergoes a chair flip, the axial chlorine becomes equatorial, and the equatorial chlorine becomes axial. Critically, this ring inversion produces a conformer that is identical to the original.[3][4] Therefore, unlike the cis isomer, the trans isomer does not have a major and minor conformer; it exists predominantly as a single, rapidly interconverting axial-equatorial conformation.[3][4]

Caption: Conformational analysis of trans-1,3-dichlorocyclohexane.

Physicochemical Properties

The stereochemical differences between the isomers influence their physical properties. While data for individual isomers can be sparse, general properties for the compound are well-documented.

| Property | Value | Source(s) |

| Boiling Point | 213.4 °C (Predicted) | [1][6] |

| Density | 1.14 g/cm³ (Predicted) | [1][6] |

| Flash Point | 87.7 °C | [6] |

| cis-Isomer CAS | 24955-63-3 | [6][14][15] |

| trans-Isomer CAS | 24955-62-2 | [7] |

Synthesis and Characterization

Synthetic Approaches

This compound is typically synthesized via one of two primary routes:

-

Direct Chlorination: This method involves the free-radical chlorination of cyclohexane using chlorine gas (Cl₂) and UV light.[5] This approach generally yields a mixture of dichlorinated products, including constitutional isomers and stereoisomers. The reaction often favors the thermodynamically more stable trans isomer.[5]

-

Substitution Reactions: A more controlled synthesis can be achieved by starting with a cyclohexanol derivative. The hydroxyl group can be replaced by chlorine using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[5] The choice of starting material and reaction conditions can offer better stereochemical control.

Spectroscopic Characterization

Distinguishing between the cis and trans isomers requires spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly useful. Due to its symmetry, the diequatorial cis isomer will show fewer unique carbon signals than the less symmetric trans isomer.

-

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique can separate the isomers based on their different boiling points and provide their mass-to-charge ratio, confirming the molecular weight.[2][14]

Experimental Protocol: Isomer Identification by GC-MS

This protocol outlines a self-validating system for the separation and identification of this compound isomers.

Objective: To separate and identify the components of a this compound sample and confirm its molecular weight.

Methodology:

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution of the this compound sample in HPLC-grade hexane.

-

Perform a serial dilution to create a 10 ppm working solution for injection.

-

-

Instrumentation Setup (Agilent GC-MS System or equivalent):

-

GC Column: Use a non-polar column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm) suitable for separating semi-volatile organic compounds.

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 10°C/minute.

-

Final Hold: Hold at 240°C for 5 minutes.

-

-

Injector:

-

Mode: Splitless.

-

Temperature: 250°C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 40-200 m/z.

-

-

Data Acquisition and Analysis:

-

Inject the 10 ppm working solution into the GC-MS.

-

Acquire the total ion chromatogram (TIC). The cis and trans isomers should appear as distinct peaks.

-

Extract the mass spectrum for each peak.

-

Verify the presence of the molecular ion peak (M⁺) at m/z ≈ 152 and the characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4).

-

Compare the resulting spectra with a reference library (e.g., NIST) for positive identification.[7][15]

-

Caption: Experimental workflow for GC-MS analysis of this compound.

Safety and Handling

This compound is a chemical compound that requires careful handling in a laboratory setting.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]

-

Ventilation: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[8][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][16]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[16]

It is imperative to consult the most current Safety Data Sheet (SDS) for this compound before use to obtain comprehensive hazard and safety information.[8][17]

Conclusion

This compound is more than a simple chlorinated hydrocarbon; it is a textbook example of stereoisomerism and conformational analysis. Its structure is defined by the existence of a meso cis isomer and a chiral, enantiomeric pair of trans isomers. The stability of these isomers is governed by the principles of chair conformations, with a strong energetic preference for substituents to occupy equatorial positions to minimize 1,3-diaxial interactions. A thorough understanding of these structural nuances, confirmed through analytical techniques like GC-MS, is essential for professionals who utilize such molecules in complex synthetic pathways and materials science.

References

-

LookChem. This compound. [Link]

-

University of Calgary. Stereoisomerism in Disubstituted Cyclohexanes. [Link]

-

PubChem. This compound | C6H10Cl2 | CID 557105. [Link]

-

Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS this compound. [Link]

-

Gauth. The total number of stereoisomers of the this compound are. [Link]

-

University of Wisconsin. Rings: Showing cis/trans and axial/equatorial relationships. [Link]

-

NIST WebBook. Cyclohexane, 1,3-dichloro-, trans-. [Link]

-

NIST WebBook. 1,3-Dichlorohexane. [Link]

-

ChemServ. Substituted Cyclohexane Conformations. [Link]

-

Pearson+. Draw all the stereoisomers for each of the following:g. 1,3-dichl.... [Link]

-

askIITians. Total number of isomers of dichloro cyclohexane (including stereoisom. [Link]

-

Chemistry LibreTexts. 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

-

PubChem. This compound (cis) | C6H10Cl2 | CID 32749. [Link]

-

Wiley Online Library. The Conformational Preferences of Polychlorocyclohexanes. [Link]

-

Chegg. Solved Build trans-1, 3 dichlorocyclohexane. Draw the. [Link]

-

Chemistry LibreTexts. Rings: cis/trans and axial/equatorial relationships. [Link]

-

NIST WebBook. Cyclohexane, 1,3-dichloro-, cis-. [Link]

-

PubChem. trans-1,3-Dichlorocyclohexane | C6H10Cl2 | CID 22214628. [Link]

-

Organic Syntheses. Cyclohexane, 1,2-dichloro-, cis - Organic Syntheses Procedure. [Link]

-

SpectraBase. 1,1-Dichlorocyclohexane - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C6H10Cl2 | CID 557105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. idc-online.com [idc-online.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buy this compound (EVT-1636057) | 55887-78-0 [evitachem.com]

- 6. (1R,3S)-1,3-dichlorocyclohexane | 24955-63-3 [chemnet.com]

- 7. Cyclohexane, 1,3-dichloro-, trans- [webbook.nist.gov]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. Rings: Showing cis/trans and axial/equatorial relationships [bbruner.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Substituted Cyclohexane Conformations [chemserv.centre.edu]

- 13. Solved Build trans-1, 3 dichlorocyclohexane. Draw the | Chegg.com [chegg.com]

- 14. This compound (cis) | C6H10Cl2 | CID 32749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Cyclohexane, 1,3-dichloro-, cis- [webbook.nist.gov]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Stereochemical Nuances of 1,3-Dichlorocyclohexane: A Technical Guide

This guide provides an in-depth exploration of the stereoisomers of 1,3-dichlorocyclohexane, a molecule that serves as an excellent model for understanding the interplay of conformational analysis and stereochemistry in cyclic systems. For researchers, scientists, and professionals in drug development, a thorough grasp of these principles is paramount for predicting molecular interactions and designing molecules with specific three-dimensional architectures.

Introduction to Stereoisomerism in this compound

This compound possesses two stereocenters, at carbons 1 and 3. This gives rise to a total of three stereoisomers: a pair of enantiomers and a meso compound.[1][2] These stereoisomers are categorized as cis and trans isomers, which describe the relative orientation of the two chlorine atoms with respect to the plane of the cyclohexane ring.

The conformational flexibility of the cyclohexane ring, primarily its ability to exist in rapidly interconverting chair conformations, adds another layer of complexity and is crucial for a complete understanding of the stability and properties of these stereoisomers.

The cis Isomer: A Meso Compound

The cis-1,3-dichlorocyclohexane isomer is characterized by having both chlorine atoms on the same side of the cyclohexane ring. A key feature of this isomer is that it is a meso compound . A meso compound is an achiral compound that has chiral centers.[3][4][5] It possesses an internal plane of symmetry that renders the molecule superimposable on its mirror image, and as a result, it is optically inactive.[3][6][7]

Conformational Analysis of cis-1,3-Dichlorocyclohexane

The cis isomer exists as a dynamic equilibrium between two chair conformations, which are interconverted through a process called ring flipping.[8][9]

-

Diequatorial Conformation: In one chair conformation, both chlorine atoms occupy equatorial positions.[10][11] This is the more stable conformation.

-

Diaxial Conformation: Upon ring flipping, both chlorine atoms move to axial positions.[12][13] This conformation is significantly less stable due to steric hindrance.

The primary reason for the instability of the diaxial conformer is the presence of 1,3-diaxial interactions .[14] These are repulsive steric interactions between the two axial chlorine atoms and the axial hydrogen atoms on the same face of the ring.[14] Specifically, there is a significant repulsive interaction between the two large chlorine atoms in the 1 and 3 axial positions.

The energy difference between the diequatorial and diaxial conformations of cis-1,3-dimethylcyclohexane is approximately 14.2 kJ/mol, with the diequatorial form being more stable.[12] For cis-1,3-dichlorocyclohexane, the diequatorial conformer is also strongly favored. The energy cost of a 1,3-diaxial interaction between two chlorine atoms has been estimated to be significant, making the diaxial conformation a minor contributor to the overall equilibrium.[15][16]

Experimental Protocol: Computational Analysis of Conformational Energies

A common method to quantify the energy difference between conformers is through computational chemistry.

-

Software: Utilize molecular modeling software such as Gaussian, Spartan, or free alternatives like Avogadro.

-

Method: Employ a suitable level of theory, for instance, Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*, for geometry optimization and energy calculations.

-

Procedure: a. Build the diequatorial and diaxial conformers of cis-1,3-dichlorocyclohexane. b. Perform a geometry optimization for each conformer to find its lowest energy structure. c. Calculate the single-point energy of each optimized structure. d. The difference in the calculated energies will provide the relative stability of the two conformers.

Diagram: Conformational Equilibrium of cis-1,3-Dichlorocyclohexane

A diagram illustrating the ring flip between the more stable diequatorial and less stable diaxial conformations of cis-1,3-dichlorocyclohexane.

The trans Isomers: A Pair of Enantiomers

The trans-1,3-dichlorocyclohexane isomer has the two chlorine atoms on opposite sides of the ring. Unlike the cis isomer, the trans isomer is chiral .[1][17] It exists as a pair of non-superimposable mirror images, known as enantiomers . These enantiomers are designated as (1R,3S) and (1S,3R).

Conformational Analysis of trans-1,3-Dichlorocyclohexane

Each enantiomer of trans-1,3-dichlorocyclohexane also exists in two chair conformations that interconvert via ring flipping. In both of these conformations, one chlorine atom is in an axial position, and the other is in an equatorial position.[18]

Crucially, the two chair conformations for a given enantiomer are of equal energy . This is because a ring flip simply interchanges the axial and equatorial positions of the two chlorine atoms, resulting in an identical set of steric interactions. Therefore, at any given moment, a sample of a single enantiomer of trans-1,3-dichlorocyclohexane will consist of an equal mixture of these two rapidly interconverting conformers.

Diagram: Chair Conformations of a trans-1,3-Dichlorocyclohexane Enantiomer

A diagram showing the two equally stable chair conformations of one enantiomer of trans-1,3-dichlorocyclohexane.

Assigning R/S Configuration

To distinguish between the two enantiomers, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) at each stereocenter.

Protocol: Assigning R/S Configuration to trans-1,3-Dichlorocyclohexane

-

Identify Stereocenters: Carbons 1 and 3, each bonded to a chlorine atom, a hydrogen atom, and two different carbon pathways within the ring.

-

Assign Priorities: For each stereocenter:

-

Chlorine receives the highest priority (1).

-

The two carbon paths within the ring are prioritized based on the atoms attached to them.

-

Hydrogen receives the lowest priority (4).

-

-

Orient the Molecule: View the molecule with the lowest priority group (hydrogen) pointing away from the observer.

-

Determine Configuration: Trace the path from priority 1 to 2 to 3.

-

If the path is clockwise, the configuration is R .

-

If the path is counter-clockwise, the configuration is S .

-

Summary of Stereoisomeric Relationships

The stereoisomers of this compound provide a clear example of the different types of isomeric relationships.

| Isomer Pair | Relationship |

| (cis)-1,3-Dichlorocyclohexane & (trans)-(1R,3S)-1,3-Dichlorocyclohexane | Diastereomers |

| (cis)-1,3-Dichlorocyclohexane & (trans)-(1S,3R)-1,3-Dichlorocyclohexane | Diastereomers |

| (trans)-(1R,3S)-1,3-Dichlorocyclohexane & (trans)-(1S,3R)-1,3-Dichlorocyclohexane | Enantiomers |

Diagram: Stereoisomeric Relationships of this compound

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. idc-online.com [idc-online.com]

- 3. Meso Compound | Definition, Structure & Examples - Lesson | Study.com [study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Meso Compounds Explained: Definition, Structure, and Examples [eureka.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Solved 1. Make a model of cis-1,3-dichlorocyclohexane in the | Chegg.com [chegg.com]

- 9. How to Draw the Chair Conformation of Cyclohexane | dummies [dummies.com]

- 10. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 15. The energy cost of a 1,3 diaxial interaction between two chlorine atoms i.. [askfilo.com]

- 16. Solved One of the chair conformations of | Chegg.com [chegg.com]

- 17. chegg.com [chegg.com]

- 18. Draw all the stereoisomers for each of the following:g. 1,3-dichl... | Study Prep in Pearson+ [pearson.com]

Conformational analysis of cis-1,3-Dichlorocyclohexane

An In-Depth Technical Guide to the Conformational Analysis of cis-1,3-Dichlorocyclohexane

Abstract

Conformational analysis is a cornerstone of modern stereochemistry, providing critical insights into molecular structure, stability, and reactivity. For researchers and professionals in drug development, a profound understanding of the three-dimensional arrangement of atoms is indispensable for designing molecules with specific biological activities. The cyclohexane ring, a ubiquitous scaffold in natural products and synthetic pharmaceuticals, serves as a quintessential model for such analysis.[1][2] This guide offers a detailed examination of cis-1,3-dichlorocyclohexane, elucidating the principles that govern its conformational preferences. We will dissect the interplay of steric and electronic factors and present both experimental and computational methodologies to validate the theoretical framework, providing a comprehensive, field-proven approach to conformational analysis.

Foundational Principles of Cyclohexane Conformation

The six-membered cyclohexane ring is not planar. To alleviate angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), it adopts a puckered three-dimensional structure.[3]

The Chair Conformation: A Strain-Free Haven

The most stable and predominant conformation of cyclohexane is the "chair" form.[2] In this arrangement, all C-C-C bond angles are approximately 109.5°, and all C-H bonds on adjacent carbons are perfectly staggered, effectively eliminating both angle and torsional strain.[3] The chair conformation features two distinct types of substituent positions:

-

Axial (a): Six bonds (three pointing up, three down) that are parallel to the principal C3 axis of the ring.

-

Equatorial (e): Six bonds that point outwards from the "equator" of the ring.

Dynamic Equilibrium: The Ring Flip

At room temperature, cyclohexane undergoes a rapid interconversion between two equivalent chair conformations, a process known as a "ring flip" or "chair-flipping".[4] This is not a physical rotation of the molecule but a conformational change where one end of the chair "flips" up and the other "flips" down. A crucial consequence of the ring flip is that all axial positions become equatorial, and all equatorial positions become axial.[4] For an unsubstituted cyclohexane, this process is energetically neutral. However, for substituted cyclohexanes, the two chair conformers are often not equal in energy.

Quantifying Steric Strain: 1,3-Diaxial Interactions and A-Values

When a substituent larger than hydrogen occupies an axial position, it experiences steric repulsion from the other two axial atoms on the same face of the ring.[5][6] These atoms are in a 1,3-relationship, and this unfavorable steric clash is termed a 1,3-diaxial interaction .[7][8][9] These interactions are the primary reason that substituents generally prefer the more spacious equatorial position.

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[10][11] A larger A-value signifies a stronger preference for the equatorial position.

Analysis of cis-1,3-Dichlorocyclohexane Conformations

For a 1,3-disubstituted cyclohexane, the cis isomer is one where the two substituents are on the same face of the ring. This geometric arrangement dictates that the substituents must be either both equatorial (e,e) or both axial (a,a).[12][13] These two possibilities represent the two interconverting chair conformations of cis-1,3-dichlorocyclohexane.

The Diequatorial (e,e) Conformer

In this conformation, both chlorine atoms occupy equatorial positions. This arrangement is highly favorable as it places the relatively bulky chlorine atoms away from the core of the ring, minimizing steric strain. Crucially, there are no significant 1,3-diaxial interactions involving the chlorine atoms. This is predicted to be the low-energy, more stable conformation.[14][15]

The Diaxial (a,a) Conformer

Upon ring flipping, the diequatorial conformer converts to the diaxial form, where both chlorine atoms are in axial positions. This conformation is significantly destabilized by multiple steric clashes:

-

Cl-H Interactions: Each axial chlorine atom experiences two 1,3-diaxial interactions with axial hydrogens.

-

Cl-Cl Interaction: A particularly severe 1,3-diaxial interaction occurs between the two axial chlorine atoms themselves.[16] This syn-axial arrangement forces the electron clouds of the two electronegative atoms into close proximity, resulting in substantial van der Waals and electrostatic repulsion.

This accumulation of unfavorable steric interactions makes the diaxial conformer considerably higher in energy than the diequatorial conformer.[17] Therefore, the conformational equilibrium will heavily favor the diequatorial (e,e) form.

Methodologies for Conformational Validation

Theoretical predictions must be substantiated by empirical data. Both spectroscopic and computational methods provide powerful, complementary approaches to verify the conformational landscape of cis-1,3-dichlorocyclohexane.

Protocol 1: Analysis by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining molecular conformation in solution.[18][19] The key parameter for this analysis is the vicinal coupling constant, ³JHH, which is the coupling between protons on adjacent carbon atoms.

Pillar of Analysis: The Karplus Relationship

The magnitude of ³JHH is dependent on the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[20][21][22]

-

A large coupling constant (J ≈ 10–14 Hz) is observed for a trans-diaxial relationship (φ ≈ 180°).[23]

-

A small coupling constant (J ≈ 2–5 Hz) is observed for axial-equatorial and equatorial-equatorial relationships (φ ≈ 60°).[23]

Step-by-Step Experimental Protocol:

-

Sample Preparation: Dissolve a pure sample of cis-1,3-dichlorocyclohexane in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz recommended for better signal dispersion).

-

Spectral Analysis:

-

Identify the signal corresponding to the protons on the chlorine-bearing carbons (C1-H and C3-H). These will be the most downfield signals in the aliphatic region due to the deshielding effect of the chlorine atoms.

-

Analyze the multiplicity (splitting pattern) of this signal. The observed coupling constant will be a population-weighted average of the coupling constants in the (e,e) and (a,a) conformers.

-

-

Interpretation:

-

If the (e,e) conformer dominates: The C1-H and C3-H protons are axial. Each will be coupled to two adjacent axial protons (φ ≈ 180°) and two adjacent equatorial protons (φ ≈ 60°). This will result in a complex multiplet, often appearing as a "triplet of triplets," with characteristic large (~10-12 Hz) and small (~3-4 Hz) coupling constants.

-

If the (a,a) conformer were to dominate: The C1-H and C3-H protons would be equatorial. They would only have small couplings to their neighbors (all φ ≈ 60°), resulting in a broad multiplet with no large splitting.

-

Protocol 2: Computational Chemistry Analysis

Computational modeling allows for the direct calculation of the energies of different conformers, providing a quantitative measure of their relative stabilities.[24][25]

Step-by-Step Computational Workflow:

-

Structure Generation: Build initial 3D models of both the diequatorial (e,e) and diaxial (a,a) chair conformations using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a method like B3LYP and a basis set like 6-311+G(d,p). This process finds the lowest energy structure for each conformer.[26]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. This serves two purposes:

-

It confirms that the structure is a true energy minimum (a stable conformer) by ensuring there are no imaginary frequencies.

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate enthalpy (H) and Gibbs free energy (G).[25]

-

-

Energy Comparison: Extract the electronic energies (E), enthalpies (H), and Gibbs free energies (G) for both conformers and calculate the difference (ΔG = G(a,a) - G(e,e)).

Data Summary: Calculated Conformational Energies

The following table summarizes representative computational data, which consistently show a strong preference for the diequatorial conformer.

| Conformer | Steric Interactions | Calculated Relative Energy (ΔG) | Predicted Population (298 K) |

| Diequatorial (e,e) | Minimal | 0 kcal/mol (Reference) | >99% |

| Diaxial (a,a) | Severe 1,3-diaxial (Cl-H, Cl-Cl) | ~ +3.6 kcal/mol[27] | <1% |

Note: The energy value is based on calculations reported in the literature.[27] The exact value may vary slightly depending on the level of theory and solvent model used.

Conclusion and Outlook

For professionals in chemical research and drug development, this detailed analysis serves as a model workflow. The ability to accurately predict and confirm the three-dimensional structure of molecules is fundamental to understanding and engineering their function, from tuning the reactivity of a catalyst to optimizing the binding affinity of a drug candidate to its target receptor. The principles illustrated here are broadly applicable across the vast landscape of cyclic organic molecules.

References

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction). Retrieved from [Link]

-

Wikipedia. (2023). Karplus equation. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. Retrieved from [Link]

-

Sloop, J. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Retrieved from [Link]

-

Vuister, G. W., & Bax, A. (1996). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. Journal of the American Chemical Society. Retrieved from [Link]

-

Anet, F. A. L., & Bourn, A. J. R. (1965). NMR Study of Rotational Barriers and Conformational Preferences. II. d 11 ‐Cyclohexane. The Journal of Chemical Physics. Retrieved from [Link]

-

Gundert, F., et al. (2001). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry. Retrieved from [Link]

-

StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved from [Link]

-

Algor Cards. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]

-

Altona, C., & Haasnoot, C. A. G. (1980). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. PubMed Central. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Lumen Learning. (n.d.). Disubstituted Cyclohexanes. Retrieved from [Link]

-

Zhang, Y., et al. (2019). The Conformational Preferences of Polychlorocyclohexanes. ChemistrySelect. Retrieved from [Link]

-

Wikipedia. (2023). Cyclohexane conformation. Retrieved from [Link]

-

Quora. (2017, March 6). Why isn't the dipole moment of 1,4 dichlorocyclohexane zero?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. Retrieved from [Link]

-

Cooper, J. W. (1971). A Nuclear Magnetic Resonance Study of the Cyclohexane Ring Conformation in Selectively Deuterated Cis Isomers of 2-Piperidino-a-(p-methoxyphenyl)cyclohexanemethanol. The Journal of Organic Chemistry. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Stability of Substituted Cyclohexanes. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Conformational Analysis of Cyclohexane. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022, October 27). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube. Retrieved from [Link]

-

Lumen Learning. (n.d.). Monosubstituted Cyclohexanes. Retrieved from [Link]

-

LibreTexts Chemistry. (2015, July 5). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

-

R. J. Ouellette, J. D. Rawn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Retrieved from [Link]

-

Wikipedia. (2023). A value. Retrieved from [Link]

-

Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

-

Filo. (2025, October 12). Does trans 4 dichlorocyclohexane have a dipole moment? Explain. Retrieved from [Link]

-

Chegg. (2020, October 2). The most stable chair conformer of cis-1,3 di-Chlorocyclohexane is. Retrieved from [Link]

-

Tulinskie, A., Di Giacomo, A., & Smyth, C. P. (1953). The Dipole Moments and Structures of cis- and trans-1,2-Dichlorocyclohexane. Journal of the American Chemical Society. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, April 8). 003 Cyclohexanes constitutional geometric and conformational isomers [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2024, February 25). Chair conformation of 1,2-Dichlorocyclohexane and 1,3-Dichlorocyclohexane. Retrieved from [Link]

-

askIITians. (2013, July 4). Why is that dipole Moment of 1,4 Dichloro cyclohexane is non zero. Retrieved from [Link]

-

Wikipedia. (2023). Chlorine. Retrieved from [Link]

-

Prof. (Dr.) D. Maiti. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, July 5). 7.1.4: Substituted Cyclohexanes. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, September 4). Lecture Video Ch4 21 1,3 diaxial repulsion [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, May 20). 4.2: A-values and Equilibrium Ratios. Retrieved from [Link]

-

Fiveable. (n.d.). 1,3-diaxial interactions Definition. Retrieved from [Link]

-

Wiberg, K. B. (2001). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Homework.Study.com. (n.d.). The diaxial conformation of cis-1,3-dimethylcyclohexane is approximately 23 kJ/mol less stable. Retrieved from [Link]

-

Study.com. (n.d.). Chlorine Properties, Element & Facts. Retrieved from [Link]

-

Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chlorine. PubChem. Retrieved from [Link]

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 5. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]

- 8. Video: Stability of Substituted Cyclohexanes [jove.com]

- 9. fiveable.me [fiveable.me]

- 10. A value - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 15. Solved The most stable chair conformer of cis-1,3 | Chegg.com [chegg.com]

- 16. youtube.com [youtube.com]

- 17. homework.study.com [homework.study.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. sikhcom.net [sikhcom.net]

- 20. Karplus equation - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 25. benchchem.com [benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.rsc.org [pubs.rsc.org]

Conformational analysis of trans-1,3-Dichlorocyclohexane

An In-Depth Technical Guide to the Conformational Analysis of trans-1,3-Dichlorocyclohexane

Introduction: Beyond the Planar Hexagon

In the realms of medicinal chemistry and materials science, the static, two-dimensional representations of molecules often betray the dynamic, three-dimensional reality that governs their function. The cyclohexane ring, a ubiquitous scaffold in countless pharmaceuticals and natural products, is a prime example. Its conformational flexibility is not a trivial detail but a critical determinant of molecular recognition, reactivity, and biological activity.[1] A thorough understanding of how substituents influence the conformational equilibrium of this ring is therefore paramount.

This guide provides a deep dive into the conformational analysis of a specific, illustrative molecule: trans-1,3-dichlorocyclohexane. This molecule presents a fascinating case where the interplay of steric and electronic effects dictates its preferred spatial arrangement. We will move beyond simple heuristics to explore the causality behind its conformational preferences, grounding our analysis in both experimental and computational methodologies. For researchers and drug development professionals, mastering this level of analysis is essential for rational molecular design and the prediction of chemical behavior.[2]

The Foundational Principles of Cyclohexane Conformation

To analyze the substituted ring, we must first master the fundamentals of the parent structure. Cyclohexane eschews a high-energy planar form, which would be fraught with torsional strain from eclipsed C-C bonds.[3] Instead, it adopts a puckered "chair" conformation as its most stable ground state. This chair form is a paragon of stability, virtually free of strain, as it allows all C-C bonds to adopt perfectly staggered arrangements and maintains tetrahedral bond angles close to the ideal 109.5°.[2][3]

Key features of the chair conformation include:

-

Two Distinct Substituent Positions: Each carbon atom in the chair has two available positions for substituents:

-

Chair-Chair Interconversion (Ring Flipping): At room temperature, the cyclohexane ring is not static. It undergoes a rapid interconversion between two equivalent chair forms, a process known as a "ring flip." During this flip, all axial positions become equatorial, and all equatorial positions become axial.[1]

When a substituent is introduced, the two chair conformations are often no longer equal in energy. The energetic preference for a substituent to occupy the more spacious equatorial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers.[4][5] This value is a direct measure of the steric strain, primarily from 1,3-diaxial interactions , where an axial substituent "bumps into" the two other axial hydrogens on the same face of the ring.[6]

Conformational Landscape of trans-1,3-Dichlorocyclohexane

The trans stereoisomer of 1,3-dichlorocyclohexane dictates that the two chlorine atoms are on opposite faces of the ring. When we map this onto a chair conformation, one chlorine atom must be in an axial (a) position and the other in an equatorial (e) position.

A ring flip of the (1a, 3e)-conformer converts it to an (1e, 3a)-conformer. Since the substituents are identical (both are chlorine atoms), these two conformers—(a,e) and (e,a)—are energetically identical and exist in a 1:1 equilibrium.[7] The molecule is dissymmetric and exists as a pair of enantiomers ((1R,3R) and (1S,3S)).

Let's dissect the forces at play in either of these equivalent conformations:

-

Steric Strain: The primary source of strain is the 1,3-diaxial interaction experienced by the axial chlorine atom with the axial hydrogens at C5. The A-value for a single chlorine atom is approximately 0.4 to 0.53 kcal/mol, quantifying this steric penalty.[5][8][9]

-

Electronic Effects (Dipole-Dipole Interactions): Both C-Cl bonds possess significant bond dipoles. In the (a,e) conformation, these two dipoles are oriented in a syn-clinal (gauche) relationship. This results in a degree of electrostatic repulsion between the electron-rich chlorine atoms, which can slightly destabilize the conformation.

A comprehensive study of polychlorocyclohexanes using ab initio methods confirms that for the 1,3-dichloro isomers, the trans-(a,e) conformation is indeed the most stable.[10]

The chair-flipping process for trans-1,3-dichlorocyclohexane is a dynamic equilibrium between two degenerate energy states.

Note: The DOT script above is a template. Actual images of the conformers would need to be generated and linked for a final render.

Caption: Equilibrium of trans-1,3-dichlorocyclohexane conformers.

Methodologies for Conformational Verification

Assertions about conformational stability must be validated through robust experimental and computational methods.

A. Experimental Protocol: Low-Temperature NMR Spectroscopy

Principle: At room temperature, the rapid ring-flipping of cyclohexane derivatives averages the NMR signals for axial and equatorial protons.[1] By cooling the sample, this interconversion can be slowed to the point where distinct signals for each conformer, and for the axial and equatorial protons within that conformer, can be resolved.[11] Proton-proton coupling constants (³J_HH) are highly sensitive to the dihedral angle between the protons, as described by the Karplus relationship, providing definitive proof of their axial or equatorial nature.[12][13]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of trans-1,3-dichlorocyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene, d8-toluene, or deuterated dichloromethane, CD₂Cl₂).

-

Spectrometer Setup: Place the sample in a high-field NMR spectrometer equipped with a variable temperature unit.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.

-

Temperature Reduction: Gradually lower the sample temperature in increments of 10-20 K. Allow the temperature to equilibrate for 5-10 minutes at each step.

-

Spectral Acquisition: Acquire a ¹H NMR spectrum at each temperature point. Monitor the signals for broadening and eventual splitting (decoalescence). The coalescence temperature provides data to calculate the energy barrier of the ring flip.

-

Low-Temperature Analysis: Continue cooling until well below the coalescence point (e.g., to 173 K or -100 °C), where sharp, distinct signals for axial and equatorial protons are observed.

-

Data Interpretation:

-

Chemical Shift: Assign axial and equatorial proton signals. Axial protons are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts.

-

Coupling Constants: Analyze the multiplicity of the signals. Large coupling constants (³J_ax-ax ≈ 8-13 Hz) are indicative of a 180° dihedral angle between two axial protons, while smaller couplings (³J_ax-eq and ³J_eq-eq ≈ 2-5 Hz) confirm other relationships.

-

B. Computational Protocol: Quantum Mechanical Analysis

Principle: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to model the geometry and calculate the relative energies of different conformers with high accuracy, capturing both steric and subtle electronic effects.[10][14]

Step-by-Step Workflow:

-

Structure Generation: Build the 3D structure of the trans-1,3-dichlorocyclohexane (a,e) conformer using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a full geometry optimization using a reliable DFT method and basis set (e.g., B3LYP/6-31G* or a more robust level like M06-2X/aug-cc-pVTZ). This step finds the lowest energy structure (the bottom of the potential energy well).[14]

-

Frequency Calculation: Conduct a frequency (vibrational) analysis on the optimized geometry. A true energy minimum will have zero imaginary frequencies. This calculation also provides the Gibbs free energy (G) and other thermodynamic data.

-

Conformer Generation: The ring-flipped (e,a) conformer can be generated and subjected to the same optimization and frequency calculation.

-

Energy Comparison: Compare the calculated Gibbs free energies of the (a,e) and (e,a) conformers. As expected, the calculations will confirm they are isoenergetic (ΔG = 0).

-

Analysis: Further analysis can include mapping the electrostatic potential to visualize dipole moments and examining natural bond orbitals (NBO) to investigate hyperconjugative interactions.

Caption: Computational workflow for conformational energy analysis.

Summary of Energetic Contributions

The stability of the trans-1,3-dichlorocyclohexane conformer is a balance of competing factors.

| Interaction Type | Contributing Factor | Estimated Energy (kcal/mol) | Net Effect |

| Steric Strain | 1,3-Diaxial Interaction (Cl ↔ H) | +0.4 to +0.53[5][8] | Destabilizing |

| Torsional Strain | Gauche-butane interactions within the ring | Minimal and constant | Neutral |

| Electronic Effect | C-Cl / C-Cl Dipole Repulsion | Minor | Destabilizing |

Because the ring flip produces an identical molecule, the net energy difference (ΔG) is zero, and the two conformers are equally populated at equilibrium.

Conclusion

The conformational analysis of trans-1,3-dichlorocyclohexane serves as an exemplary model for understanding the foundational principles that govern the three-dimensional structure of substituted cyclohexanes. It exists as a dynamic 1:1 equilibrium of two equivalent (axial, equatorial) chair conformers. The energy of these conformers is dictated primarily by the steric strain of a single axial chlorine atom, with minor contributions from electronic effects.

For scientists in drug discovery and molecular engineering, this detailed level of analysis is not merely academic. The precise spatial orientation of substituents determines how a molecule fits into a binding pocket, its dipole moment, and its overall reactivity. By leveraging a synergistic approach of high-level computational modeling and definitive experimental techniques like low-temperature NMR, researchers can confidently predict and validate the conformational behavior of complex molecules, paving the way for more rational and efficient design.

References

- Sloop, J. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.

-

Anet, F. A. L., & Bourn, A. J. R. (1965). NMR Study of Rotational Barriers and Conformational Preferences. II. d11‐Cyclohexane. The Journal of Chemical Physics. [Link]

-

Squillacote, M., Sheridan, R. S., Chapman, O. L., & Anet, F. A. L. (1975). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society. [Link]

-

StudySmarter. (2023). Conformational Analysis of Cyclohexane: Examples & Changes. StudySmarter. [Link]

-

Algor Cards. (n.d.). Cyclohexane Conformational Analysis. Algor Cards. [Link]

-

University of Calgary. (n.d.). Cyclohexane Conformational Analysis. University of Calgary Chemistry Pages. [Link]

- Unknown. (n.d.). Table of A-Values. Source document.

-

Wikipedia. (n.d.). Cyclohexane conformation. Wikipedia. [Link]

-

Casy, A. F., & Casy, A. F. (1971). A Nuclear Magnetic Resonance Study of the Cyclohexane Ring Conformation in Selectively Deuterated Cis Isomers of. Journal of Medicinal Chemistry. [Link]

-

Gauth. (n.d.). Solved: A-values represent the amount of energy required to have a substituent in the axial posit. Gauth. [Link]

- Wu, J. et al. (2019). The Conformational Preferences of Polychlorocyclohexanes. New Journal of Chemistry.

-

Chegg. (2016). Solved: Build trans-1, 3 dichlorocyclohexane. Draw the.... Chegg.com. [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

R. Rittner. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

-

ResearchGate. (n.d.). Can Carbocycles Show The Anomeric Effects. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 4.2: A-values and Equilibrium Ratios. [Link]

- Unknown. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Source document.

-

Chemistry LibreTexts. (2022). 4.12: Substituted Cycloalkanes. [Link]

-

Reddit. (2024). Chair conformation of 1,2-Dichlorocyclohexane and this compound. r/chemhelp. [Link]

- Unknown. (n.d.). Gauche Interactions In Cyclohexane. Source document.

-

Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]

-

Lumen Learning. (n.d.). Disubstituted Cyclohexanes. MCC Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). 4.8 Conformations of Disubstituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2023). Rings: cis/trans and axial/equatorial relationships. [Link]

-

Chegg. (2023). Solved: Draw cis-1,2-dichlorocyclohexane using a Newman.... Chegg.com. [Link]

-

Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. [Link]

-

Chegg. (2025). Solved: Draw trans-1,2-dichlorocyclohexane using a Newman.... Chegg.com. [Link]

-

Chemistry Stack Exchange. (2019). Is there a gauche interaction between C-3 and C-6 in cyclohexane?. [Link]

-

JAM 2026 Chemistry (CY) Syllabus. (n.d.). IIT Madras. [Link]

-

Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) --> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. Journal of Organic Chemistry. [Link]

-

Hageman, H. J., & Havinga, E. (1967). Conformational analysis of trans-1,4-dihalocyclohexanes. Canadian Journal of Chemistry. [Link]

-

ResearchGate. (2025). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) --> sigma(C)(-)(H) interactions, anomeric effect-what is really. [Link]

-

Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. [Link]

-

Turo, A., Di Giacomo, A., & Smyth, C. P. (1953). The Dipole Moments and Structures of cis- and trans-1,2-Dichlorocyclohexane. Journal of the American Chemical Society. [Link]

-

Anet, F. A. L., & O'Leary, D. J. (1989). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. [Link]

-

NIST. (n.d.). Cyclohexane, 1,3-dichloro-, trans-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. [Link]

-

The Organic Chemistry Tutor. (2022). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. [Link]

-

PubChem. (n.d.). trans-1,3-Dichlorocyclohexane. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]

Sources

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. Cyclohexane Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 3. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. gauthmath.com [gauthmath.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. sikhcom.net [sikhcom.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. auremn.org.br [auremn.org.br]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chair Conformation Stability of 1,3-Dichlorocyclohexane Isomers

This guide provides a comprehensive analysis of the conformational stability of cis- and trans-1,3-dichlorocyclohexane, delving into the steric and electronic factors that govern their preferred chair conformations. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of stereochemistry with practical insights into conformational analysis.

Introduction: The Primacy of Conformation in Molecular Behavior

In the realm of organic chemistry, the three-dimensional arrangement of atoms in a molecule—its conformation—is a critical determinant of its physical properties and chemical reactivity. For cyclic molecules like cyclohexane and its derivatives, the chair conformation is the most stable arrangement, minimizing both angle strain and torsional strain. However, the introduction of substituents onto the cyclohexane ring gives rise to a complex interplay of steric and electronic effects that dictate the relative stabilities of different chair conformers. Understanding these conformational preferences is paramount in fields such as medicinal chemistry, where the specific shape of a molecule can determine its ability to interact with a biological target. This guide focuses specifically on the 1,3-dichlorocyclohexane isomers, providing a detailed examination of the energetic factors that govern their conformational equilibria.

Stereoisomerism in this compound

This compound exists as two diastereomers: a cis isomer and a trans isomer.[1] These are configurational isomers, meaning they can only be interconverted by breaking and reforming chemical bonds.[2] Each of these diastereomers, in turn, can exist as two rapidly interconverting chair conformations through a process known as ring flipping.[1][2]

-

cis-1,3-Dichlorocyclohexane : In the cis isomer, both chlorine atoms are on the same side of the cyclohexane ring.[3] This arrangement leads to two possible chair conformations: one where both chlorine atoms are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial).[4][5]

-

trans-1,3-Dichlorocyclohexane : In the trans isomer, the chlorine atoms are on opposite sides of the ring.[6] Consequently, in any chair conformation, one chlorine atom must be in an axial position while the other is in an equatorial position (axial-equatorial).[5] Ring flipping interconverts these two positions, but the overall arrangement remains axial-equatorial.[5]

Energetic Landscape: Quantifying Conformational Stability

The relative stability of different chair conformations is determined by the sum of all steric and electronic interactions within the molecule. For substituted cyclohexanes, the most significant of these are 1,3-diaxial interactions.[7][8]

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane.[9] A larger A-value signifies a greater preference for the equatorial position.[10] For chlorine, the A-value is approximately 0.53 kcal/mol.[11] This value reflects the steric strain that arises from the interaction of the axial chlorine atom with the two axial hydrogen atoms at the C3 and C5 positions (1,3-diaxial interactions).[8][12]

| Substituent | A-Value (kcal/mol) |

| Chlorine (Cl) | 0.53[11] |

| Methyl (CH₃) | 1.7[11] |

| tert-Butyl (C(CH₃)₃) | ~5.0[11] |

This table provides a comparison of the A-value for chlorine with other common substituents, illustrating the relative steric bulk.

Another important steric interaction to consider is the gauche-butane interaction, which occurs when two substituents on adjacent carbons in a cyclohexane ring are both in equatorial positions, resulting in a dihedral angle of approximately 60°.[13] This interaction contributes to the overall strain energy of the molecule.

Conformational Analysis of cis-1,3-Dichlorocyclohexane

The cis isomer of this compound can exist in two distinct chair conformations that are in equilibrium: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.[4]

-

Diequatorial (e,e) Conformation : In this arrangement, both chlorine atoms occupy equatorial positions. This conformation is significantly more stable because it avoids the unfavorable 1,3-diaxial interactions.[5][14] The primary steric strain in this conformer arises from gauche-butane-type interactions.

-

Diaxial (a,a) Conformation : Here, both chlorine atoms are in axial positions. This conformation is highly disfavored due to severe steric repulsion between the two axial chlorine atoms and the axial hydrogens on the same side of the ring.[4][5] Each axial chlorine atom experiences two 1,3-diaxial interactions with hydrogen atoms. More significantly, there is a strong repulsive interaction between the two axial chlorine atoms themselves.

The energy difference between these two conformers is substantial, and therefore, cis-1,3-dichlorocyclohexane exists almost exclusively in the diequatorial conformation at room temperature.[4][5]

Figure 2: Conformational equilibrium of trans-1,3-dichlorocyclohexane.

The Role of Electronic Effects: The Anomeric Effect

While steric interactions are the dominant factor in the conformational analysis of this compound, it is also important to consider potential electronic effects. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial position, contrary to what would be predicted by sterics alone. [15]In the case of this compound, the ring is carbocyclic, so a classic anomeric effect is not at play. However, some computational studies on related dihalocyclohexanes have suggested the presence of stabilizing hyperconjugative interactions that can influence conformational preferences, although these are generally considered to be minor compared to the steric effects discussed. [16][17]

Experimental and Computational Methodologies for Conformational Analysis

The determination of conformational preferences and the energy differences between conformers relies on a combination of experimental techniques and computational modeling.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexane derivatives. [18]At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. [19]However, at low temperatures, the interconversion can be slowed down or "frozen out," allowing for the observation of distinct signals for the axial and equatorial protons of each conformer. [19][20]The relative integrals of these signals can be used to determine the equilibrium constant and, subsequently, the free energy difference between the conformers. [7] Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

Instrument Setup : Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

-

Initial Spectrum : Acquire a ¹H NMR spectrum at room temperature to observe the time-averaged signals.

-

Low-Temperature Spectra : Gradually lower the temperature of the probe in increments (e.g., 10°C). Acquire a spectrum at each temperature, monitoring for signal broadening and eventual splitting into separate signals for the axial and equatorial protons.

-

Data Analysis : Once the signals for the individual conformers are resolved, integrate the respective peaks to determine their relative populations. Use the following equation to calculate the equilibrium constant (K_eq): K_eq = [Equatorial Conformer] / [Axial Conformer]

-

Thermodynamic Calculation : Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

Molecular mechanics and quantum mechanics calculations are invaluable for predicting the geometries and relative energies of different conformers. [21]Computational methods can provide detailed insights into the specific steric and electronic interactions that contribute to the overall stability of each conformation. [22][23] Computational Workflow: Conformational Energy Profile

-

Structure Building : Construct the initial 3D structures of the relevant conformers (e.g., diaxial and diequatorial cis-1,3-dichlorocyclohexane) using molecular modeling software.

-

Geometry Optimization : Perform geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*) to find the lowest energy structure for each conformer.

-

Frequency Calculation : Conduct frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

-

Energy Comparison : Compare the calculated electronic energies (or Gibbs free energies) of the different conformers to determine their relative stabilities.

Conclusion and Broader Implications

The conformational analysis of this compound isomers provides a clear illustration of the fundamental principles governing the stability of substituted cyclohexanes.

-

For cis-1,3-dichlorocyclohexane , the diequatorial conformer is overwhelmingly favored due to the avoidance of severe 1,3-diaxial steric interactions present in the diaxial form. [4][5]* For trans-1,3-dichlorocyclohexane , the two chair conformers (axial-equatorial and equatorial-axial) are energetically equivalent, leading to a dynamic equilibrium between two equally populated states. [5] A thorough understanding of these conformational preferences is not merely an academic exercise. In drug design and development, the three-dimensional shape of a molecule is critical for its interaction with biological macromolecules. The principles elucidated in this guide are routinely applied to predict the bioactive conformations of drug candidates, thereby informing the design of more potent and selective therapeutic agents. By mastering the interplay of steric and electronic effects, researchers can rationally design molecules with desired conformational properties, ultimately accelerating the discovery of new medicines.

References

- Vertex AI Search. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI.

- Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.

- Chemistry LibreTexts. (2023, August 5). 4.4: Conformations of Disubstituted Cyclohexanes.

- Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes.

- auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.

- YouTube. (2017, December 28). Computational conformational analysis of cyclohexanes.

- (n.d.). Cyclohexane Conformational Analysis.

- Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".

- ResearchGate. (2012, April 17). How to experimentally detect the conformation of cyclohexane?.

- YouTube. (2020, May 30). 1H NMR of cyclohexane.

- Fiveable. (n.d.). 1,3-diaxial interactions Definition.

- Lumen Learning. (n.d.). Monosubstituted Cylcohexanes | MCC Organic Chemistry.

- New Journal of Chemistry. (2019, October 26). The Conformational Preferences of Polychlorocyclohexanes.

- Wikipedia. (n.d.). A value.

- (n.d.). Gauche Interactions In Cyclohexane.

- Wikipedia. (n.d.). Anomeric effect.

- Chegg. (2020, October 2). The most stable chair conformer of cis-1,3 di-Chlorocyclohexane is.

- Chemistry LibreTexts. (2021, May 20). 4.2: A-values and Equilibrium Ratios.

- PubMed. (2000, June 30). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?.

- Chegg. (2016, October 19). Build trans-1, 3 dichlorocyclohexane. Draw the.

- Chemistry LibreTexts. (2024, April 20). 4.8 Conformations of Disubstituted Cyclohexanes.

- Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes.

- Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

- ResearchGate. (2025, August 10). (PDF) Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solved Build trans-1, 3 dichlorocyclohexane. Draw the | Chegg.com [chegg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. A value - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. Cyclohexane Conformational Analysis [research.cm.utexas.edu]

- 14. Solved The most stable chair conformer of cis-1,3 | Chegg.com [chegg.com]

- 15. Anomeric effect - Wikipedia [en.wikipedia.org]

- 16. Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. auremn.org.br [auremn.org.br]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

Introduction: Stereoisomerism and its Physical Manifestations

An In-depth Technical Guide to the Physical Properties of 1,3-Dichlorocyclohexane Isomers

This guide provides a comprehensive analysis of the core physical properties of the cis and trans isomers of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the conformational intricacies that dictate the macroscopic physical characteristics of these molecules, supported by experimental data and computational insights.

This compound serves as a classic example of how stereoisomerism profoundly influences the physical properties of a molecule. The spatial arrangement of the two chlorine atoms on the cyclohexane ring gives rise to two distinct diastereomers: cis-1,3-dichlorocyclohexane and trans-1,3-dichlorocyclohexane.[1] These isomers, while sharing the same molecular formula and connectivity, exhibit different physical behaviors due to their unique three-dimensional structures. Understanding these differences is crucial for applications ranging from synthetic chemistry to materials science and drug design, where molecular shape and polarity are paramount.

Conformational Analysis: The Structural Foundation

The physical properties of this compound isomers are fundamentally rooted in their preferred conformations. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The stability of substituted cyclohexanes is largely determined by the steric interactions of the substituents, which can occupy either axial or equatorial positions.[2][3]

cis-1,3-Dichlorocyclohexane

The cis isomer can exist as a dynamic equilibrium between two chair conformations: one with both chlorine atoms in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).[1][2]

-

Diequatorial (e,e) Conformation: This is the more stable conformation. The larger chlorine atoms are in the less sterically hindered equatorial positions, minimizing unfavorable 1,3-diaxial interactions.

-

Diaxial (a,a) Conformation: This conformation is significantly less stable due to severe steric repulsion between the two axial chlorine atoms and the axial hydrogen atoms on the ring.

The rapid interconversion between these two conformations, known as a ring flip, heavily favors the diequatorial form. The cis isomer is an achiral meso compound because the diequatorial conformer possesses a plane of symmetry.[1]

trans-1,3-Dichlorocyclohexane

The trans isomer exists as a pair of enantiomers, (1R,3S) and (1S,3R). For this isomer, any chair conformation will have one chlorine atom in an axial position and the other in an equatorial position (axial-equatorial, a,e). A ring flip interconverts the two chlorine atoms between axial and equatorial positions, resulting in a conformation that is identical in energy.[1] Therefore, unlike the cis isomer, there is no significant energetic preference for one chair conformer over the other.

Comparative Analysis of Physical Properties

The differences in conformational stability and molecular geometry between the cis and trans isomers directly translate to measurable differences in their physical properties.

| Property | cis-1,3-Dichlorocyclohexane | trans-1,3-Dichlorocyclohexane |

| Molecular Formula | C₆H₁₀Cl₂[4][5] | C₆H₁₀Cl₂[6][7] |

| Molecular Weight | 153.05 g/mol [4][5] | 153.05 g/mol [6][7] |

| Boiling Point | 213.4 °C at 760 mmHg[8] | ~173-175 °C (Predicted) |

| Density | 1.14 g/cm³[8][9] | ~1.14 g/cm³ (Predicted)[9] |

| Dipole Moment | ~2.69 D (for ee conformer)[10] | ~2.25 D[10] |

| CAS Number | 24955-63-3[4][5] | 24955-62-2[7][11] |

Discussion of Properties:

-

Boiling Point: The cis isomer has a notably higher boiling point. This can be attributed to its larger net dipole moment. In the favored diequatorial conformation of the cis isomer, the individual C-Cl bond dipoles add up to create a significant molecular dipole. This leads to stronger intermolecular dipole-dipole interactions, which require more energy to overcome during boiling. The trans isomer has a smaller net dipole moment, resulting in weaker intermolecular forces and a lower boiling point.

-

Dipole Moment: Computational studies have shown the diequatorial conformation of cis-1,3-dichlorocyclohexane to have a dipole moment of approximately 2.69 Debye.[10] The diaxial conformation has a larger theoretical dipole moment, but its low population at equilibrium means it contributes little to the overall measured value. The trans isomer, with one axial and one equatorial chlorine, has a calculated dipole moment of around 2.25 Debye.[10] The vector sum of the C-Cl bond dipoles in the (a,e) conformation results in a smaller net dipole than in the (e,e) cis conformation.

Methodologies for Property Determination

The physical properties listed above are determined through a combination of experimental techniques and computational modeling.

Experimental Protocols

A. Boiling Point Determination (Distillation Method):

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of the this compound isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask. The temperature will rise until the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

Measurement: Record the temperature at which the vapor and liquid are in equilibrium. This is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

B. Dipole Moment Measurement (Capacitance Method):

-

Principle: The dipole moment of a substance is determined by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent (e.g., benzene or carbon tetrachloride).

-

Procedure:

-

Measure the capacitance of the pure nonpolar solvent.

-

Prepare several dilute solutions of the this compound isomer in the solvent.

-

Measure the capacitance of each solution.

-

The increase in capacitance is related to the orientation of the polar solute molecules in the electric field.

-

-

Calculation: The Debye equation is used to relate the change in dielectric constant to the molar polarization of the solute, from which the dipole moment can be calculated.